3-Azido-1-(cyclohexylmethyl)azetidine
Overview
Description
3-Azido-1-(cyclohexylmethyl)azetidine, otherwise known as AzCHMA, is a synthetic compound with a wide range of applications in scientific research. AzCHMA was first synthesized in 1984, and since then has been used in a variety of research experiments, including those related to biochemistry, pharmacology, and molecular biology. AzCHMA is a versatile compound with a wide range of potential applications, including those related to drug development, biocatalysis, and drug delivery.
Scientific Research Applications
Melt-Cast Explosive Applications
The compound 3-Azido-1-(cyclohexylmethyl)azetidine may have potential as a melt-cast explosive due to its structural similarity to other azetidine derivatives like 3-azido-1,3-dinitroazetidine (ADNAZ), which has been researched for such applications. ADNAZ has a low melting temperature, making it suitable as a melt-cast explosive or an energetic plasticizer .
Pharmaceutical Testing
Compounds like 3-Azido-1-(cyclohexylmethyl)azetidine can be used in pharmaceutical testing as high-quality reference standards to ensure accurate results .
Polyamine Synthesis
Azetidine derivatives are valuable building blocks for polyamines through various polymerization mechanisms, including anionic routes. They can be used to produce polyamines with different structures and degrees of control, which is crucial in monomer preparation for cationic and anionic polymerization .
properties
IUPAC Name |
3-azido-1-(cyclohexylmethyl)azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4/c11-13-12-10-7-14(8-10)6-9-4-2-1-3-5-9/h9-10H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPDDGYBOAWQSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CC(C2)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azido-1-(cyclohexylmethyl)azetidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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